

reactive iodine species in atmospheric chemistry

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Introduction to Reactive Iodine Species (RIS)

Reactive iodine species are a group of iodine-containing atoms and molecules that play a crucial, multifaceted role in the Earth's atmosphere.^[1] Despite their relatively low concentrations compared to other atmospheric constituents, they exert a significant influence on the planet's oxidizing capacity, ozone budget, and the formation of new aerosol particles.^[1] ^[2] The primary reactive iodine species include the iodine atom (I) and iodine monoxide (IO), collectively termed IO_x.^[3] These precursors lead to the formation of higher iodine oxides (I_xO_y), hypoiodous acid (HOI), iodic acid (HIO₃), and interhalogens like iodine monochloride (ICl) and iodine monobromide (IBr).^[4]^[5]

The atmospheric chemistry of iodine has gained increasing attention due to the threefold increase in atmospheric iodine content since the mid-20th century, a trend linked to rising levels of anthropogenic pollution, particularly surface ozone.^[6]^[7]^[8] This guide delves into the fundamental chemistry of RIS, their impact on atmospheric composition and climate, and the analytical methods used to study them.

Sources of Atmospheric Iodine

The primary reservoir of iodine is the ocean.^[2] Its emission into the atmosphere occurs through both inorganic and organic pathways, which have been shown to be significantly influenced by anthropogenic pollution.^[6]^[8]

2.1 Inorganic Sources The dominant pathway for inorganic iodine release is the reaction of ozone (O_3) with iodide (I^-) present at the sea surface.[2][6] This abiotic process is now considered the largest single source of gaseous iodine to the atmosphere and is responsible for the majority of iodine emissions (approximately 80%).[6][8] This reaction produces volatile inorganic species, primarily hypoiodous acid (HOI) and molecular iodine (I_2).[6]

2.2 Biogenic and Organic Sources Marine organisms, including phytoplankton and macroalgae (seaweeds), release a variety of volatile organic iodine compounds (iodocarbons).[1][9] Key iodocarbons include methyl iodide (CH_3I), diiodomethane (CH_2I_2), chloriodomethane (CH_2ICl), and bromiodomethane (CH_2IBr).[1][9] While these organic species account for a smaller fraction of the total iodine source (around 20%), they are globally significant.[6] In coastal regions, kelp species like *Laminaria digitata* can be overwhelming sources of I_2 , particularly when exposed to the atmosphere at low tide.[9]

2.3 Other Sources Minor sources of atmospheric iodine include desert dust, volcanic eruptions, and photochemical production in snow and sea ice, particularly in polar regions.[1][6]

Gas-Phase Atmospheric Chemistry of RIS

Once emitted into the atmosphere, iodine-containing precursor molecules are rapidly converted into highly reactive species that drive a series of complex chemical cycles.

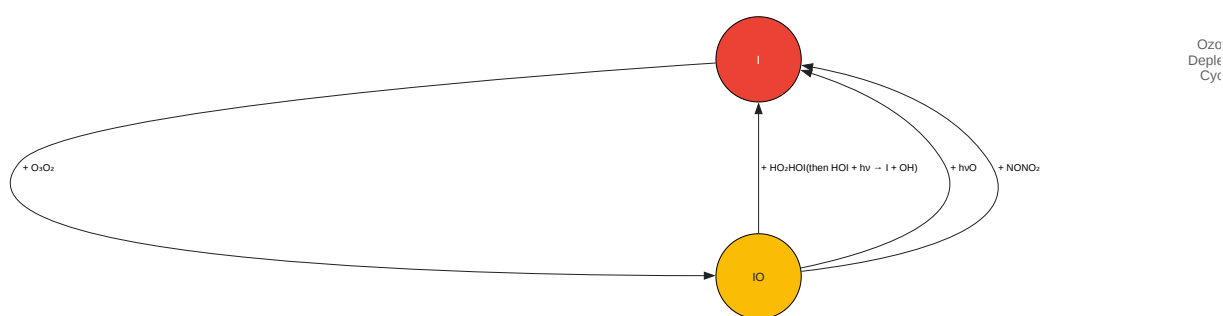
3.1 Initiation: Formation of Iodine Atoms The initiation of gas-phase iodine chemistry is driven by the photolysis (breakdown by sunlight) of iodine precursors.[9] Molecular iodine (I_2) is extremely susceptible to photolysis, with a lifetime of only a few seconds.[9] Most iodocarbons also have short atmospheric lifetimes, ranging from minutes for CH_2I_2 to a few days for CH_3I . [9] This rapid photolysis efficiently releases iodine atoms (I) into the lower atmosphere.

Figure 1: Initial formation of reactive iodine species (I and IO) from oceanic sources.

3.2 Catalytic Ozone Depletion Reactive iodine is a potent catalyst for the destruction of tropospheric ozone, a key greenhouse gas and pollutant.[1][8] The fundamental catalytic cycle involves the reaction of an iodine atom with ozone to form iodine monoxide, which is then recycled back to an iodine atom through various pathways, resulting in the net destruction of an ozone molecule.[8][10] Bromine and chlorine participate in similar cycles, but iodine's chemistry is particularly efficient in the troposphere.[8][11] Globally, iodine chemistry is estimated to reduce the tropospheric ozone burden by approximately 15%.[2]

The primary ozone-depleting cycle is as follows:

- $I + O_3 \rightarrow IO + O_2$ [8]
- $IO + HO_2 \rightarrow HOI + O_2$ [8]
- $HOI + h\nu \rightarrow I + OH$ [8] Net: $O_3 + HO_2 \rightarrow OH + 2O_2$

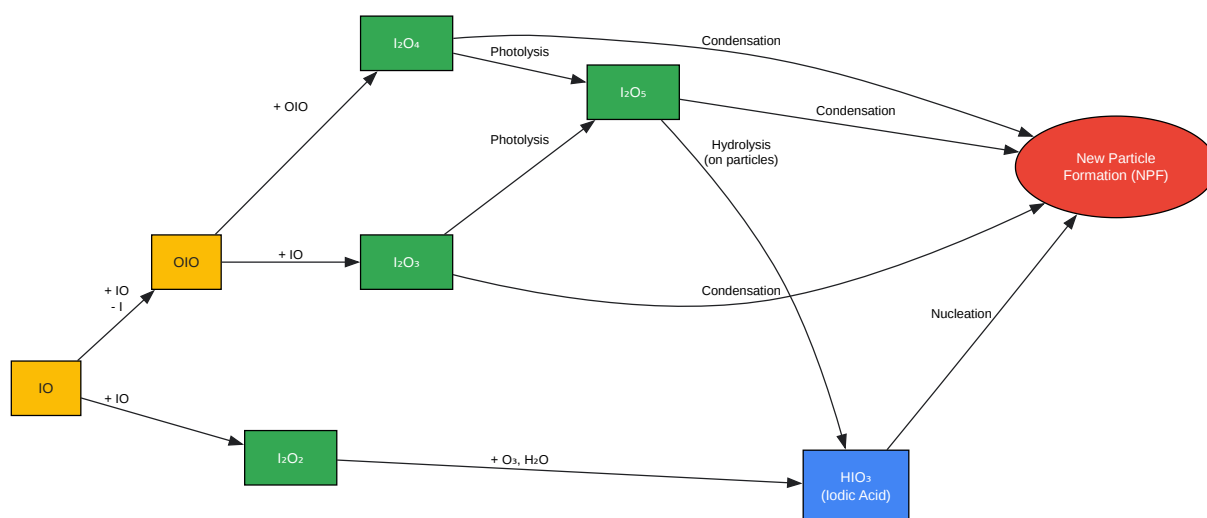


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Figure 2: Key catalytic cycles for iodine-mediated ozone destruction in the troposphere.

3.3 Formation of Higher Iodine Oxides and Iodic Acid The self-reaction of IO radicals is a critical step that leads to the formation of higher-order iodine oxides (I_xO_y).^{[4][12]} These reactions are the primary pathway for producing iodine dioxide (OIO), which subsequently reacts further to form species like I_2O_2 , I_2O_3 , and I_2O_4 .^{[3][4][12]}

These higher oxides can polymerize and condense to form new atmospheric particles, a process known as iodine oxide particle (IOP) formation.^{[1][4]} A key species in this process is iodic acid (HIO_3), which is a highly efficient nucleating agent.^{[7][13]} While HIO_3 can be formed from the reaction of OIO with the hydroxyl radical (OH), recent studies have identified a crucial gas-phase mechanism involving the reaction of an IO dimer (I_2O_2) with ozone to form HIO_3 , linking iodine sources directly to new particle formation even at low IO concentrations.^{[7][14]}



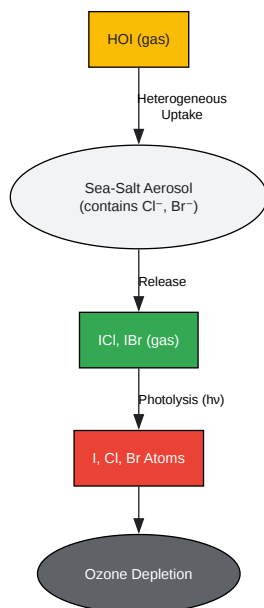
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Figure 3: Formation pathways of higher iodine oxides (I_xO_y), iodic acid, and new particles.

Heterogeneous and Multiphase Chemistry

Reactions occurring on the surface of atmospheric aerosols (heterogeneous chemistry) are critical for understanding the full impact of RIS.

4.1 Iodine Recycling on Marine Aerosols A key heterogeneous process is the uptake of hypoiodous acid (HOI) onto sea-salt aerosols.[5] This reaction with chloride (Cl^-) and bromide (Br^-) in the aerosol phase efficiently produces and releases gas-phase interhalogen species, ICl and IBr.[5][15] These interhalogens are rapidly photolyzed, re-releasing iodine atoms and activating chlorine and bromine atoms, which can then participate in their own ozone-depleting cycles.[5] This recycling mechanism amplifies the atmospheric impact of a single iodine atom, sustaining elevated levels of reactive halogens and enhancing ozone destruction.[5][15]



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Figure 4: Heterogeneous recycling of iodine on sea-salt aerosols via interhalogen formation.

4.2 Role in New Particle Formation (NPF) Iodine chemistry is a major driver of new particle formation in the marine boundary layer.[4][13] The low volatility of HIO₃ and higher iodine oxides allows them to nucleate, forming stable clusters that can grow into larger particles.[1][4] These newly formed particles can subsequently grow by condensing other vapors (such as organics) to sizes large enough to act as cloud condensation nuclei (CCN).[1][13] By influencing the number and properties of CCN, iodine chemistry has an indirect but significant impact on cloud formation, cloud brightness, and the Earth's radiative balance.[7][16] Recent studies have also highlighted the role of heterogeneous reactions between iodine oxides and organic vapors, which can accelerate the growth of these nascent particles.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for reactive iodine species in the atmosphere.

Table 1: Typical Atmospheric Concentrations of Key Iodine Species

Species	Chemical Formula	Typical Concentration Range (pptv)	Region	Reference(s)
Iodine Monoxide	IO	0.1 - 10	Marine Boundary Layer	[2][4]
		up to 29 pptv	Coastal "Hot-Spots"	[18]
Iodine Dioxide	OIO	< 1 - 5	Marine Boundary Layer	[1]
Molecular Iodine	I ₂	1 - 100+	Coastal (low tide)	[9][19]
Iodic Acid	HIO ₃	~0.1 - 1	Marine Boundary Layer	[4]
Iodine Monochloride	ICl	up to 4.3 (daily max avg)	Coastal Marine	[5][15]
Iodine Monobromide	IBr	up to 3.0 (daily max avg)	Coastal Marine	[5][15]
Methyl Iodide	CH ₃ I	~0.5 - 2	Marine Boundary Layer	[9]
Diiodomethane	CH ₂ I ₂	~0.1 - 5	Coastal Marine	[9][20]

pptv: parts per trillion by volume

Table 2: Selected Gas-Phase Reaction Rate Constants (at 298 K)

Reaction	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Reference
$I + O_3 \rightarrow IO + O_2$	1.2×10^{-12}	[21]
$IO + IO \rightarrow OIO + I$	1.0×10^{-10}	[4]
$IO + IO \rightarrow I_2O_2$	1.6×10^{-11}	[3]
$IO + HO_2 \rightarrow HOI + O_2$	2.1×10^{-11}	[21]

| $OIO + OIO \rightarrow I_2O_4$ | 4.0×10^{-11} | [12] |

Table 3: Approximate Atmospheric Photolysis Lifetimes

Species	Lifetime	Conditions	Reference(s)
I ₂	~10 seconds	Daytime	[9]
HOI	~4 minutes	Daytime	[8]
CH ₂ I ₂	~5 minutes	Daytime	[9][20]
IO	~10-30 seconds	Daytime	[3]
CH ₃ I	~5-6 days	Daytime	[9][20]
ICI	~10 seconds	Daytime	[5]

| IBr | ~10 seconds | Daytime | [5] |

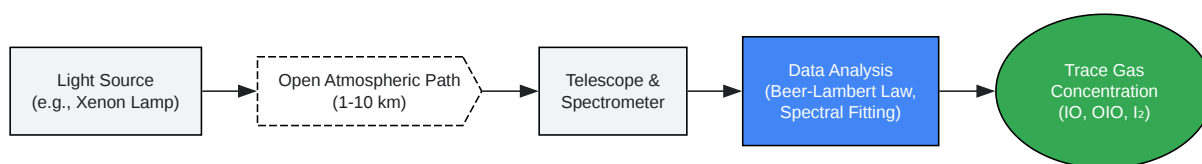
Experimental Protocols and Methodologies

The study of RIS requires highly sensitive analytical techniques capable of detecting trace species in both laboratory and field environments.

6.1 Field Measurement Techniques

- Differential Optical Absorption Spectroscopy (DOAS): This technique is widely used for detecting and quantifying species like IO and OIO.[18]

- Methodology: A beam of light (from a lamp in active DOAS, or sunlight in passive/MAX-DOAS) is passed through a long open path of air (often several kilometers).[18][19] The received light is analyzed by a spectrometer. The narrow-band absorption features characteristic of specific molecules are isolated from broad absorption and scattering signals to determine the concentration of the absorber averaged along the light path.[18]
- Application: Used in coastal and marine environments to measure spatial and temporal variations of IO, OIO, and I₂. [18]



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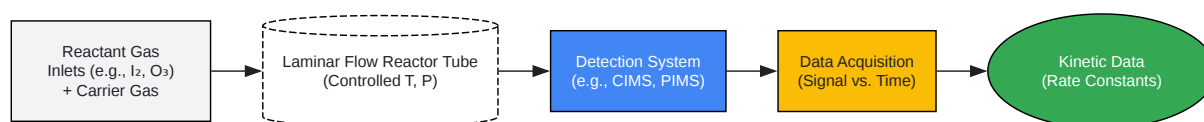
Figure 5: General experimental workflow for Long-Path DOAS measurements.

- Chemical Ionization Mass Spectrometry (CIMS): CIMS is a versatile and highly sensitive technique for detecting gas-phase species like HIO₃ and I_xO_y, as well as interhalogens.[4][13][15]

- Methodology: Ambient air is drawn into an ion-molecule reaction region. A specific reagent ion (e.g., nitrate, NO_3^-) is introduced, which selectively reacts with the target analyte to form a charged adduct or product ion.[4][22] This product ion is then detected by a mass spectrometer (typically a time-of-flight or quadrupole). The concentration of the analyte is proportional to the measured signal of the product ion.[22]
- Application: Deployed in field campaigns and laboratory studies to measure elusive species like HIO_3 and reaction intermediates that drive new particle formation.[13][15]

6.2 Laboratory Experimental Techniques

- Flow Tube Reactors: These are used to study the kinetics and mechanisms of individual gas-phase reactions under controlled conditions.
 - Methodology: Reactants are introduced at one end of a tube (often coated to be inert) in a carrier gas flow (e.g., He or N_2).[4] The reaction proceeds as the gases flow down the tube. A detector, such as a mass spectrometer, is placed at a fixed or movable port to measure the concentration of reactants and products as a function of reaction time (which is related to the flow speed and position).[4]
 - Application: Used to determine rate constants for reactions like $\text{IO} + \text{IO}$ and to study the formation of higher iodine oxides.[4]



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Figure 6: Simplified workflow for a laboratory flow tube kinetics experiment.

- **Aerosol/Smog Chambers:** Large-volume chambers, like the CLOUD experiment at CERN, are used to simulate atmospheric conditions and study complex processes like new particle formation from the ground up.^{[13][16]}
 - **Methodology:** A large, ultra-clean stainless steel chamber is filled with synthetic air.^{[14][21]} Precisely controlled amounts of precursor vapors (e.g., I₂, O₃, H₂O) are injected. The formation and growth of new particles are monitored by a suite of instruments as conditions like temperature, humidity, and UV light are varied.^{[13][14]}
 - **Application:** Crucial for elucidating the gas-phase mechanism of HIO₃ formation and quantifying the nucleation rates of iodine-containing particles.^{[7][13]}

Conclusion and Future Directions

The study of reactive iodine species has revealed their profound impact on atmospheric chemistry, from controlling the tropospheric ozone budget to driving the formation of new particles that influence cloud properties and climate.[1][2] The fundamental reaction pathways, particularly those involving the formation of higher oxides and iodic acid, are becoming clearer through advanced laboratory and field experiments.[7][14]

However, significant uncertainties remain. Key areas for future research include:

- **Global Iodine Budget:** Refining estimates of iodine sources, particularly from the open ocean and cryosphere, and how they will respond to climate change.[2]
- **Heterogeneous Chemistry:** Further quantifying the mechanisms and rates of iodine recycling on different types of aerosols and the role of iodine-organic interactions.[5][17]
- **Stratospheric Impact:** Better understanding the transport of iodine into the stratosphere and its potential contribution to stratospheric ozone depletion.[2][7]
- **Modeling:** Incorporating the latest mechanistic discoveries, such as the gas-phase formation of HIO_3 from I_2O_2 , into global atmospheric models to improve predictions of air quality and climate.[14]

Continued research in this field, leveraging sophisticated analytical techniques and models, is essential for a complete understanding of the Earth's atmospheric system and its response to both natural and anthropogenic pressures.

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